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molecular formula C11H15NO4S B8352254 4-formyl-N-(2-hydroxy-2-methylpropyl)-benzene sulfonamide

4-formyl-N-(2-hydroxy-2-methylpropyl)-benzene sulfonamide

Cat. No. B8352254
M. Wt: 257.31 g/mol
InChI Key: MZJNERPDTSWAAL-UHFFFAOYSA-N
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Patent
US08163906B2

Procedure details

To a solution of 4-formyl-benzene sulfonyl chloride (1.0 g) in MeOH was added NaHCO3 (0.425 g), followed by 1-amino-2-methylpropan-2-ol (0.566 g). The reaction mixture was stirred for 1 h at RT, then filtered through Celite and the solvent removed under reduced pressure to provide 4-formyl-N-(2-hydroxy-2-methylpropyl)-benzene sulfonamide.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.425 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[CH:8]=[CH:7][C:6]([S:9](Cl)(=[O:11])=[O:10])=[CH:5][CH:4]=1)=[O:2].C([O-])(O)=O.[Na+].[NH2:18][CH2:19][C:20]([CH3:23])([OH:22])[CH3:21]>CO>[CH:1]([C:3]1[CH:8]=[CH:7][C:6]([S:9]([NH:18][CH2:19][C:20]([OH:22])([CH3:23])[CH3:21])(=[O:11])=[O:10])=[CH:5][CH:4]=1)=[O:2] |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(=O)C1=CC=C(C=C1)S(=O)(=O)Cl
Name
Quantity
0.425 g
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.566 g
Type
reactant
Smiles
NCC(C)(O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 1 h at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through Celite
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(=O)C1=CC=C(C=C1)S(=O)(=O)NCC(C)(C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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